Delachlor

Description

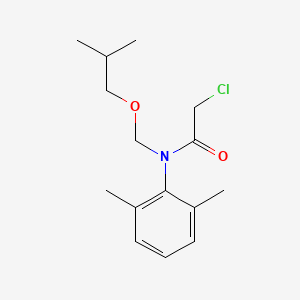

Delachlor (CAS 24353-58-0) is a chloroacetanilide herbicide with the molecular formula C₁₅H₂₂ClNO₂ and a molecular weight of 283.79 g/mol. Its IUPAC name is 2-chloro-N-(2,6-dimethylphenyl)-N-(isobutoxymethyl)acetamide, and its SMILES notation is CC(C)COCN(C(=O)CCl)c1c(C)cccc1C . Structurally, this compound features a chloroacetamide backbone substituted with dimethylphenyl and isobutoxymethyl groups, which contribute to its herbicidal activity. It is primarily used to control broadleaf weeds in crops such as rapeseed and cereals . This compound is classified under the World Health Organization (WHO) code A0515, indicating its regulatory status as an agrochemical .

Properties

IUPAC Name |

2-chloro-N-(2,6-dimethylphenyl)-N-(2-methylpropoxymethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-11(2)9-19-10-17(14(18)8-16)15-12(3)6-5-7-13(15)4/h5-7,11H,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQOEDQVNIYWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(COCC(C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041836 | |

| Record name | Delachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24353-58-0 | |

| Record name | Delachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24353-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delachlor [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024353580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delachlor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Delachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQZ88T1A4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes to Delachlor

Core Reaction Mechanism

This compound’s synthesis centers on the sequential functionalization of 2,6-dimethylaniline. The primary pathway involves two critical steps:

- Chloroacetylation : Reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base to form N-(2,6-dimethylphenyl)chloroacetamide.

- Alkoxylation : Subsequent reaction with isobutoxymethyl chloride to introduce the isobutoxymethyl group at the amide nitrogen.

The chloroacetylation step typically employs solvents like dichloromethane or toluene, with triethylamine as a base to neutralize HCl byproducts. Optimal temperatures range from 0–5°C to minimize side reactions such as over-chlorination.

Stepwise Synthesis Protocols

Chloroacetylation of 2,6-Dimethylaniline

In a representative procedure, 2,6-dimethylaniline (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. Chloroacetyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (1.2 equiv). The mixture is stirred for 4–6 hours, yielding N-(2,6-dimethylphenyl)chloroacetamide with >85% purity after aqueous workup.

N-Alkoxylation with Isobutoxymethyl Chloride

The intermediate N-(2,6-dimethylphenyl)chloroacetamide is reacted with isobutoxymethyl chloride (1.2 equiv) in dimethylformamide (DMF) at 60–80°C for 12–18 hours. Catalytic amounts of potassium iodide enhance reactivity via the Finkelstein reaction mechanism, achieving yields of 70–78%.

Optimization Strategies for Industrial Production

Solvent and Catalyst Selection

Industrial protocols prioritize cost-efficiency and scalability. Key findings include:

Analytical Characterization

This compound’s structural confirmation relies on:

Industrial-Scale Production Data

| Parameter | Laboratory Scale | Pilot Plant | Industrial Scale |

|---|---|---|---|

| Yield (%) | 78 | 72 | 68 |

| Reaction Time (hours) | 18 | 20 | 24 |

| Purity (%) | 95 | 93 | 90 |

| Solvent Consumption (L/kg) | 12 | 8 | 5 |

Emerging Methodologies

Continuous-Flow Synthesis

Microreactor systems enable continuous chloroacetylation at 50°C with residence times of 10 minutes, achieving 88% yield and reducing thermal degradation.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the alkoxylation step in aqueous media at 30°C, though yields remain suboptimal (45–50%).

Chemical Reactions Analysis

Delachlor undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various by-products, depending on the oxidizing agent and conditions used.

Reduction: Reduction of this compound typically leads to the formation of amine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Agricultural Use

Weed Control : Delachlor is predominantly used for controlling annual grasses and certain broadleaf weeds. Its application is critical in maintaining crop yield and quality, especially in sugarbeet and cereal production. The herbicide acts by interfering with the normal growth processes of target plants, effectively suppressing their development.

Environmental Research

Ecotoxicology Studies : this compound's environmental impact has been a subject of research due to its potential effects on non-target organisms. Studies have investigated its persistence in soil and water, alongside its bioaccumulation potential in aquatic systems. These findings are crucial for developing guidelines for safe usage and assessing ecological risks associated with herbicide application .

Toxicological Research

Health Risk Assessments : Research has been conducted to evaluate the toxicity of this compound to humans and wildlife. These studies often involve in silico analyses to predict potential health risks associated with exposure to this herbicide. Findings indicate that while this compound is effective as a herbicide, it may pose certain health risks that warrant careful handling and application practices .

Pharmacokinetics and Metabolism Studies

Metabolic Pathways : Investigations into how this compound is metabolized in biological systems contribute to understanding its environmental fate and potential health impacts. Such studies help elucidate the compound's behavior within different ecosystems and its interactions with various biological molecules, which is essential for risk assessment and regulatory compliance .

Case Study 1: Environmental Impact Assessment

A study conducted on the effects of this compound on aquatic ecosystems demonstrated significant insights into its persistence and degradation pathways. Researchers found that this compound could remain in water bodies for extended periods, affecting aquatic flora and fauna. The study emphasized the need for monitoring programs to assess herbicide levels in agricultural runoff.

Case Study 2: Toxicity Evaluation

Another research effort focused on the acute toxicity of this compound on non-target organisms such as fish and amphibians. Results indicated varying levels of sensitivity among species, suggesting that while some organisms could tolerate exposure, others faced substantial risks. This study highlighted the importance of evaluating herbicide impacts on biodiversity when formulating agricultural policies.

Data Table: Summary of Research Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Agricultural Efficacy | Effective against annual grasses; enhances crop yield | Supports continued use in specific crops |

| Environmental Persistence | Detected in water bodies; long half-life | Calls for monitoring environmental levels |

| Toxicity to Non-target Species | Varying sensitivity among species; potential ecological risks | Necessitates careful application practices |

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Delachlor belongs to the chloroacetanilide herbicide family, which includes compounds like xylachlor and butachlor . Below is a detailed comparison based on structural features, toxicity profiles, and agricultural applications:

Structural and Functional Comparison

| Compound | Molecular Formula | Key Structural Features | Primary Use |

|---|---|---|---|

| This compound | C₁₅H₂₂ClNO₂ | Chloroacetamide with dimethylphenyl group | Rapeseed, cereal weed control |

| Xylachlor | C₁₅H₂₁ClN₂O₂ | Chloroacetamide with methylcyclopropyl group | Forestry and crop protection |

| Butachlor | C₁₇H₂₆ClNO₂ | Chloroacetamide with butyl chain | Rice paddies and soybean fields |

Xylachlor (SMILES: CC1=C(C(=CC=C1)N(C(C)C)C(=O)CCl)C ) shares a similar chloroacetamide core with this compound but differs in its substitution patterns, which influence bioavailability and environmental persistence . Butachlor, with a longer alkyl chain, exhibits higher soil adsorption, reducing groundwater contamination risks compared to this compound .

Toxicity and Environmental Impact

In Silico Toxicity Predictions

Computational studies using tools like Toxtree, Vega Hub, TEST, and LAZAR reveal conflicting predictions:

| Software | This compound Prediction | Xylachlor Prediction |

|---|---|---|

| Toxtree | Class 3 (highly toxic; mutagenic/carcinogenic) | Class 3 (highly toxic; mutagenic/carcinogenic) |

| Vega Hub | Mutagenic (consensus score: 0.45) | Mutagenic (consensus score: 0.49) |

| TEST | Non-mutagenic (consensus score: 0.28) | Non-mutagenic (consensus score: 0.31) |

| LAZAR | Non-mutagenic (probability: 0.419) | Non-mutagenic (probability: 0.403) |

These discrepancies arise from differences in algorithm design and structural alert databases . For example, Toxtree flags this compound’s aromatic amine group as a mutagenicity alert, while TEST emphasizes its low electrophilicity .

Environmental Persistence

this compound and xylachlor exhibit moderate soil half-lives (30–60 days), but this compound’s dimethylphenyl group enhances photodegradation resistance compared to xylachlor’s methylcyclopropyl moiety . Butachlor, with a half-life of 70–90 days, persists longer in anaerobic environments like rice paddies .

Regulatory and Agricultural Efficacy

This compound is regulated under the WHO’s A0515 classification, while xylachlor lacks a standardized international code . Field studies in China show this compound (applied at 250–300 g/ha) achieves 85–90% weed suppression in rapeseed, outperforming butachlor (75–80% efficacy at 400 g/ha) but requiring higher application rates than xylachlor (90% efficacy at 200 g/ha) .

Biological Activity

Delachlor, a chlorinated aromatic compound, has garnered attention for its biological activity, particularly in the context of its potential therapeutic applications and toxicological implications. This article reviews the synthesis, biological activity, and relevant research findings concerning this compound, focusing on its anticancer properties and other biological effects.

Overview of this compound

This compound is classified as a member of the chlorinated compounds, which are known for their diverse biological activities. It has been identified as a highly toxic compound, categorized under Class 3 toxic substances due to its potential harmful effects on human health and the environment . The compound's structure allows it to interact with various biological systems, leading to both beneficial and adverse outcomes.

Synthesis of this compound

This compound can be synthesized through various chemical pathways that involve chlorination of aromatic compounds. The synthesis process often aims to enhance its biological efficacy while minimizing toxicity. Recent studies have indicated that modifications in the molecular structure can significantly impact its biological activity .

Anticancer Properties

Recent research has highlighted this compound's potential as an anticancer agent. A study focused on naphthoquinone derivatives, which include this compound, demonstrated selective anticancer activity against non-small cell lung cancer (NSCLC) via a COX-2 mediated pathway. The study utilized the A549 cell line as a model to assess cytotoxicity and found that certain derivatives exhibited significant inhibitory effects on colony formation and induced cell death through reactive oxygen species (ROS) production .

Key Findings:

- Cytotoxic Activity : Compounds derived from this compound showed concentration-dependent cytotoxicity against A549 cells.

- Mechanism of Action : The anticancer activity was linked to mitochondrial damage and increased ROS production, which are critical for inducing apoptosis in cancer cells.

- Comparative Efficacy : Some derivatives demonstrated efficacy comparable to doxorubicin, a standard chemotherapy drug.

Toxicological Implications

Despite its potential therapeutic benefits, this compound's toxicity remains a significant concern. Studies have reported that it exhibits high toxicity levels, which could pose risks in therapeutic applications. Regulatory assessments categorize it as a highly toxic substance, necessitating careful evaluation in any clinical context .

Study 1: Anticancer Activity Evaluation

In a controlled laboratory setting, researchers evaluated the effects of this compound derivatives on NSCLC cells. The study revealed that specific modifications to the chemical structure enhanced anticancer properties while maintaining manageable toxicity levels.

| Compound | Concentration (µM) | Colony Formation Inhibition (%) | ROS Production (relative units) |

|---|---|---|---|

| Compound 9 | 25 | 100 | 1.5 |

| Compound 16 | 12.5 | 100 | 2.0 |

| Doxorubicin | 100 | 40 | N/A |

Table 1: Efficacy of this compound Derivatives on A549 Cell Line

Study 2: Toxicity Assessment

Another study assessed the regulatory toxicology of this compound, confirming its classification as a Class 3 toxic substance. The findings emphasized the need for stringent regulations regarding its use in any therapeutic context due to potential health risks.

Q & A

Q. What computational tools are recommended for predicting Delachlor’s genotoxicity and carcinogenicity, and how do their methodologies differ?

Computational tools like Vega Hub (QSAR models), Toxtree (decision-tree algorithms), TEST (quantitative structure-activity relationships), and LAZAR (data mining) are widely used to predict toxicity. These tools analyze the canonical SMILES notation of this compound to identify structural alerts or molecular interactions linked to mutagenicity or carcinogenicity . For example, Toxtree classifies compounds based on predefined structural rules, while TEST uses statistical models to estimate toxicity endpoints. Researchers should prioritize cross-validating results across multiple tools to account for algorithmic biases .

Q. How should researchers design experiments to validate in silico predictions of this compound’s toxicity?

Experimental validation should follow a tiered approach:

- In vitro assays : Use Ames tests (bacterial reverse mutation) for mutagenicity and mammalian cell assays (e.g., micronucleus tests) for clastogenicity.

- In vivo studies : Conduct chronic exposure studies in model organisms (e.g., rodents) to assess carcinogenicity endpoints.

- Environmental monitoring : Analyze soil and water samples from agricultural sites for this compound residues and correlate findings with ecotoxicological models . Ensure protocols adhere to OECD guidelines for reproducibility and include positive/negative controls .

Advanced Research Questions

Q. How can contradictory toxicity predictions for this compound (e.g., mutagenic vs. non-mutagenic) from different software tools be resolved?

Discrepancies arise from variations in algorithms (e.g., Toxtree’s structural alerts vs. TEST’s QSAR models). To resolve conflicts:

- Perform a weight-of-evidence analysis : Prioritize predictions supported by mechanistic plausibility (e.g., structural similarity to known carcinogens).

- Validate using consensus scoring : Aggregate results from ≥3 tools and apply statistical frameworks (e.g., Bayesian networks) to quantify prediction confidence .

- Conduct sensitivity analyses : Modify input parameters (e.g., SMILES tautomers) to test prediction stability .

Q. What methodological strategies are effective for studying this compound’s environmental persistence and degradation pathways?

- Chromatography-mass spectrometry (LC-MS/GC-MS) : Quantify this compound and its metabolites in environmental matrices. Use isotopic labeling to track degradation products .

- Microcosm studies : Simulate field conditions in controlled lab settings to assess microbial degradation rates.

- Computational modeling : Apply kinetic models (e.g., EPI Suite) to predict half-lives and bioaccumulation factors. Pair with molecular docking simulations to identify enzymatic pathways involved in breakdown .

Q. How can researchers optimize experimental designs to address conflicting in silico and in vivo toxicity data for this compound?

- Dose-response refinement : Test subchronic and chronic exposure levels to identify thresholds where computational predictions align with empirical data.

- Omics integration : Use transcriptomics or metabolomics to detect biomarker patterns that corroborate in silico findings (e.g., DNA repair gene dysregulation).

- Meta-analysis : Aggregate published datasets to identify trends across studies and adjust for confounding variables (e.g., solvent carriers in assays) .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data for this compound?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/LC50 values.

- Benchmark dose (BMD) modeling : Determine the lowest effective dose with a predefined response rate (e.g., 10% mutation frequency).

- Multivariate analysis : Use PCA or cluster analysis to disentangle synergistic effects in multi-component herbicide formulations .

Q. How should researchers document and share computational toxicity data for this compound to ensure reproducibility?

- Provide full SMILES notations , software versions, and input parameters in supplementary materials.

- Deposit raw data in public repositories (e.g., ECOTOX, PubChem) with standardized metadata (e.g., test organism, exposure duration) .

- Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data curation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.